![molecular formula C18H20N2O2S B4088351 2-(1-naphthyl)-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}acetamide](/img/structure/B4088351.png)
2-(1-naphthyl)-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}acetamide
説明
2-(1-naphthyl)-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-242, and it is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies.
作用機序
The mechanism of action of TAK-242 involves the inhibition of TLR4 signaling by binding to the intracellular domain of TLR4. This binding prevents the recruitment of adaptor proteins such as MyD88 and TRIF, which are required for downstream signaling. As a result, the production of pro-inflammatory cytokines and chemokines is reduced, leading to an anti-inflammatory effect.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of tumor growth and metastasis, and the improvement of bacterial infection outcomes. In addition, TAK-242 has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects reported.
実験室実験の利点と制限
One of the main advantages of using TAK-242 in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using TAK-242 is its low solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of TAK-242 may limit its use in some research settings.
将来の方向性
There are several future directions for the research and development of TAK-242. One potential application is in the treatment of autoimmune diseases, where the inhibition of TLR4 signaling may help to reduce the production of autoantibodies and the activation of autoreactive T cells. Another potential application is in the development of new cancer therapies, where TAK-242 may be used in combination with other anti-cancer agents to improve efficacy and reduce toxicity. Finally, the use of TAK-242 as an adjunct therapy for bacterial infections may be further explored in clinical trials to determine its safety and efficacy in humans.
科学的研究の応用
TAK-242 has been extensively studied in various scientific fields, including immunology, oncology, and infectious diseases. In immunology, TAK-242 has been shown to inhibit the activation of TLR4 signaling, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory effect of TAK-242 has been demonstrated in several animal models of inflammatory diseases such as sepsis, arthritis, and colitis.
In oncology, TAK-242 has been shown to have anti-tumor properties by inhibiting the proliferation and migration of cancer cells. This effect is thought to be mediated by the inhibition of TLR4 signaling, which is known to promote tumor growth and metastasis. TAK-242 has been tested in several preclinical models of cancer, including breast cancer, lung cancer, and melanoma.
In infectious diseases, TAK-242 has been shown to have potential as an adjunct therapy for bacterial infections. TLR4 signaling plays a crucial role in the host response to bacterial infections, and inhibition of this pathway has been shown to improve outcomes in animal models of sepsis and pneumonia. TAK-242 has been tested in several preclinical models of bacterial infections, including Escherichia coli and Pseudomonas aeruginosa.
特性
IUPAC Name |
2-naphthalen-1-yl-N-(oxolan-2-ylmethylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(20-18(23)19-12-15-8-4-10-22-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZAXWWGFYVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088268.png)
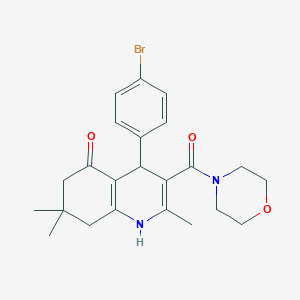
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4088282.png)
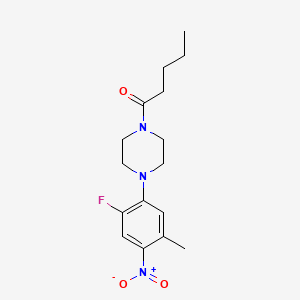
![3,5-dichloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088289.png)
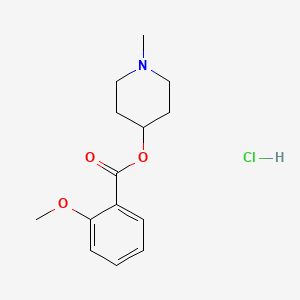
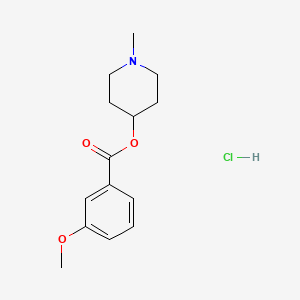
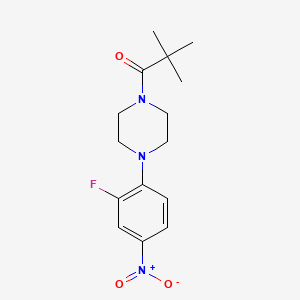
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine](/img/structure/B4088335.png)
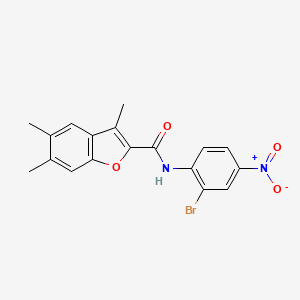
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4088339.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)
![1-(2,4-dimethylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4088361.png)
![1-(diphenylmethyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4088364.png)